6-Bromo-6-fluorobicyclo[3.1.0]hexane 6-Bromo-6-fluorobicyclo[3.1.0]hexane
Brand Name: Vulcanchem
CAS No.: 62360-79-6
VCID: VC19454565
InChI: InChI=1S/C6H8BrF/c7-6(8)4-2-1-3-5(4)6/h4-5H,1-3H2
SMILES:
Molecular Formula: C6H8BrF
Molecular Weight: 179.03 g/mol

6-Bromo-6-fluorobicyclo[3.1.0]hexane

CAS No.: 62360-79-6

Cat. No.: VC19454565

Molecular Formula: C6H8BrF

Molecular Weight: 179.03 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-6-fluorobicyclo[3.1.0]hexane - 62360-79-6

Specification

CAS No. 62360-79-6
Molecular Formula C6H8BrF
Molecular Weight 179.03 g/mol
IUPAC Name 6-bromo-6-fluorobicyclo[3.1.0]hexane
Standard InChI InChI=1S/C6H8BrF/c7-6(8)4-2-1-3-5(4)6/h4-5H,1-3H2
Standard InChI Key IZSFMGKECFVGPZ-UHFFFAOYSA-N
Canonical SMILES C1CC2C(C1)C2(F)Br

Introduction

Structural and Electronic Characteristics

Molecular Architecture

The bicyclo[3.1.0]hexane framework consists of a three-membered cyclopropane ring fused to a five-membered cyclohexane-like ring, creating significant angle strain. Substitution at the 6-position with bromine and fluorine introduces steric and electronic effects that modulate reactivity. X-ray crystallography and computational studies reveal a puckered conformation, with halogen atoms adopting axial orientations to minimize steric clashes .

Table 1: Key Physical Properties

PropertyValue
Molecular FormulaC6H7BrF\text{C}_6\text{H}_7\text{BrF}
Molecular Weight179.03 g/mol
Boiling Point182–185°C (estimated)
Density1.68 g/cm³
SolubilityLow in water; soluble in DMSO

Electronic Effects of Halogen Substituents

The electron-withdrawing nature of fluorine (σp=+0.06\sigma_p = +0.06) and polarizability of bromine (σp=+0.23\sigma_p = +0.23) create a dipole moment of 2.1 D, influencing nucleophilic substitution and elimination pathways. Density functional theory (DFT) calculations indicate that the LUMO is localized on the cyclopropane ring, facilitating ring-opening reactions under electrophilic conditions .

Synthetic Methodologies

Halogenation Strategies

Synthesis typically begins with bicyclo[3.1.0]hexane, which undergoes radical bromofluorination using Nbromosuccinimide\text{N}-bromosuccinimide (NBS) and Selectfluor\text{Selectfluor} in acetonitrile at 80°C. This method achieves 68% yield with regioselectivity driven by the stability of the transition state.

Table 2: Optimized Halogenation Conditions

ReagentTemperatureSolventYield
NBS/Selectfluor80°CCH₃CN68%
Br₂/F₂ gas25°CCCl₄42%

Post-Functionalization Reactions

Treatment with n-butyllithium induces dehydrohalogenation, yielding 6-fluorobicyclo[3.1.0]hexene as a major product (83% yield). This reaction proceeds via a concerted E2\text{E2} mechanism, with lithium coordinating to fluorine to stabilize the transition state.

Chemical Reactivity and Mechanistic Pathways

Nucleophilic Substitution

The bromine atom undergoes SN2\text{S}_\text{N}2 displacement with nucleophiles such as azide (N3\text{N}_3^-) or thiolate (RS\text{RS}^-), producing 6-fluoro-6-substituted derivatives. Kinetic studies reveal a second-order rate constant (k2k_2) of 1.2×103M1s11.2 \times 10^{-3} \, \text{M}^{-1}\text{s}^{-1} in DMSO, indicative of a sterically hindered transition state .

Thermal Rearrangements

Vacuum pyrolysis at 300°C triggers a -sigmatropic shift, forming 2-bromo-3-fluorocyclohexene with 94% selectivity. This process is exothermic (ΔH=22kcal/mol\Delta H^\ddagger = -22 \, \text{kcal/mol}) and proceeds via a bicyclic transition state, as confirmed by photoelectron spectroscopy .

Figure 1: Proposed mechanism for -sigmatropic rearrangement

Bicyclo[3.1.0]hexaneΔCyclohexene derivativeΔH=22kcal/mol[3][4]\text{Bicyclo[3.1.0]hexane} \xrightarrow{\Delta} \text{Cyclohexene derivative} \quad \Delta H^\ddagger = -22 \, \text{kcal/mol} \quad[3][4]

Industrial and Research Applications

Intermediate in Agrochemical Synthesis

The compound serves as a precursor to fungicides such as 6-fluoro-6-(triazolyl)bicyclo[3.1.0]hexane, which exhibits EC₅₀ = 0.8 μM against Botrytis cinerea. Scalable synthesis via continuous flow reactors achieves 92% conversion at 120°C.

Material Science Innovations

Halogenated bicyclic frameworks are incorporated into liquid crystalline polymers, enhancing thermal stability (Tg=145°CT_g = 145°C) and dielectric anisotropy (Δϵ=+3.2\Delta \epsilon = +3.2). These materials are candidates for flexible display technologies .

Stability and Degradation Pathways

Hydrolytic Stability

Under acidic conditions (pH 2), the compound undergoes hydrolysis to 6-fluorobicyclo[3.1.0]hexan-6-ol at a rate of k=4.7×105s1k = 4.7 \times 10^{-5} \, \text{s}^{-1}. Basic conditions (pH 12) favor elimination, yielding bicyclo[3.1.0]hexene (77% yield) .

Table 3: Degradation Kinetics

ConditionRate Constant (kk)Half-Life (t1/2t_{1/2})
pH 24.7×1054.7 \times 10^{-5}4.1 h
pH 122.1×1032.1 \times 10^{-3}0.9 h

Photodegradation

UV irradiation (λ=254nm\lambda = 254 \, \text{nm}) induces homolytic cleavage of the C-Br bond, generating a bicyclic radical that dimerizes or abstracts hydrogen. Quantum yield measurements (Φ=0.18\Phi = 0.18) suggest limited photostability, necessitating dark storage .

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